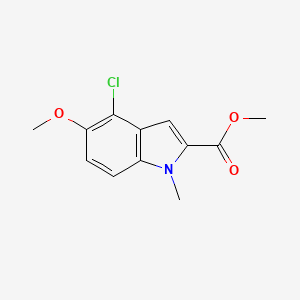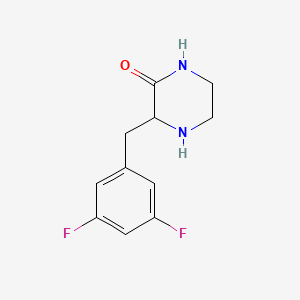
Azido-PEG20-Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG20-Azide is a long chain, monodisperse polyethylene glycol linker consisting of two azide groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide groups are reactive with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to yield a stable triazole linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azido-PEG20-Azide can be synthesized using various methods. One common method involves the Grignard reaction, where organomagnesium intermediates having a protected azido group are prepared. This method involves the protection of azido groups with di(tert-butyl)(4-(dimethylamino)phenyl)phosphine and following iodine-magnesium exchange . The preparation of organomagnesium intermediates allows for the synthesis of diverse azides by transformations with various electrophiles followed by deprotection with elemental sulfur .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Grignard reaction or other efficient synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG20-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide ion is a great nucleophile in nucleophilic substitution reactions, such as the S_N2 reaction.
Reduction Reactions: Organic azides can be reduced to primary amines using reducing agents like lithium aluminium hydride or catalytic hydrogenation.
Click Chemistry: The azide groups react with alkynes in a copper-catalyzed reaction to form stable triazole linkages.
Common Reagents and Conditions
Substitution Reactions: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction Reactions: Lithium aluminium hydride or palladium on carbon with hydrogen gas.
Click Chemistry: Copper(I) catalysts with terminal alkynes.
Major Products Formed
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Click Chemistry: Triazole linkages.
Wissenschaftliche Forschungsanwendungen
Azido-PEG20-Azide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Azido-PEG20-Azide involves the reactivity of the azide groups. The azide groups react with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to form stable triazole linkages . This reaction is highly selective and efficient, making it useful for various applications in chemistry, biology, and medicine .
Vergleich Mit ähnlichen Verbindungen
Azido-PEG20-Azide is unique due to its long chain, monodisperse polyethylene glycol linker and the presence of two azide groups. Similar compounds include:
Azido-PEG12-Azide: A shorter chain polyethylene glycol linker with two azide groups.
Azido-PEG24-Azide: A longer chain polyethylene glycol linker with two azide groups.
Azido-PEG36-Azide: An even longer chain polyethylene glycol linker with two azide groups.
This compound stands out due to its optimal chain length, which provides a balance between solubility and reactivity, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C42H84N6O20 |
|---|---|
Molekulargewicht |
993.1 g/mol |
IUPAC-Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C42H84N6O20/c43-47-45-1-3-49-5-7-51-9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-41-42-68-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-52-8-6-50-4-2-46-48-44/h1-42H2 |
InChI-Schlüssel |
JPXMBRZJDXMIAN-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


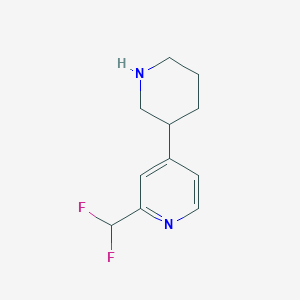

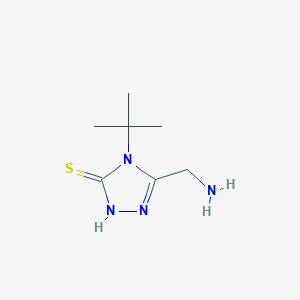
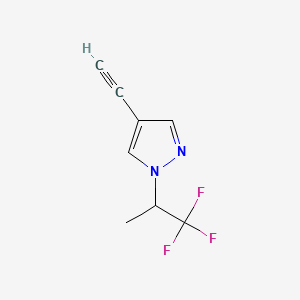




![O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride](/img/structure/B13704950.png)
![7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B13704953.png)
